molecular formula C6H8N2O2 B13975218 4-Methoxy-2-methyl-3(2h)-pyridazinone

4-Methoxy-2-methyl-3(2h)-pyridazinone

Cat. No.: B13975218
M. Wt: 140.14 g/mol
InChI Key: UKINHMHSQGUUTN-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular formula C6H8N2O2. It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at position 4 and a methyl group at position 2 distinguishes this compound from other pyridazinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyacetophenone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the pyridazinone ring into more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, which can be further functionalized for specific applications.

Scientific Research Applications

4-Methoxy-2-methyl-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pyridazinone ring can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylpyridine
  • 4-Methoxy-2-methylpyrimidine
  • 4-Methoxy-2-methylpyrazine

Uniqueness

4-Methoxy-2-methyl-3(2H)-pyridazinone is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-methoxy-2-methylpyridazin-3-one

InChI

InChI=1S/C6H8N2O2/c1-8-6(9)5(10-2)3-4-7-8/h3-4H,1-2H3

InChI Key

UKINHMHSQGUUTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC=N1)OC

Origin of Product

United States

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